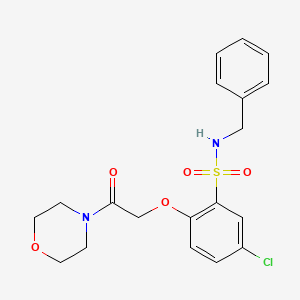![molecular formula C14H17ClN2O4S B4420459 1-[3-chloro-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420459.png)
1-[3-chloro-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one
Descripción general
Descripción
1-[3-chloro-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CSP or CSP-1103. CSP-1103 is a pyrrolidinone derivative that has been synthesized and studied for its unique properties.
Mecanismo De Acción
The mechanism of action of CSP-1103 is not fully understood. However, it is believed that the compound interacts with specific proteins and enzymes in the body, leading to its various effects. CSP-1103 has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
CSP-1103 has been shown to have various biochemical and physiological effects. The compound has been demonstrated to reduce inflammation and tumor growth in preclinical studies. It has also been shown to inhibit the replication of certain viruses, including HIV-1. CSP-1103 has been shown to have minimal toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CSP-1103 has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. It has been shown to have minimal toxicity in vitro and in vivo, which makes it a safe compound to work with. However, there are also limitations to working with CSP-1103. The compound has a short half-life, which may limit its effectiveness in vivo. Additionally, the mechanism of action of CSP-1103 is not fully understood, which makes it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on CSP-1103. One potential area of research is the development of CSP-1103 as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is the investigation of the compound's mechanism of action, which may provide insights into its various effects. Additionally, the development of analogs of CSP-1103 may lead to the discovery of compounds with improved properties. Overall, CSP-1103 is a promising compound with significant potential for various applications in the scientific community.
Aplicaciones Científicas De Investigación
CSP-1103 has been extensively researched for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. CSP-1103 has also been investigated for its ability to inhibit protein-protein interactions, which is a critical factor in many diseases. The compound has shown promising results in preclinical studies and is currently being evaluated for its potential therapeutic uses.
Propiedades
IUPAC Name |
1-(3-chloro-4-morpholin-4-ylsulfonylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c15-12-10-11(17-5-1-2-14(17)18)3-4-13(12)22(19,20)16-6-8-21-9-7-16/h3-4,10H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQJVWQXKBGUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)S(=O)(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-4-(2,6-difluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4420376.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420401.png)
![1-methyl-4-piperazin-1-yl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4420403.png)

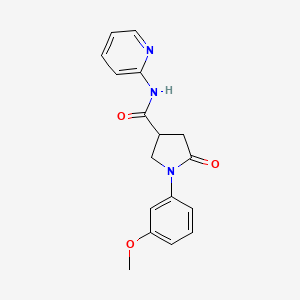
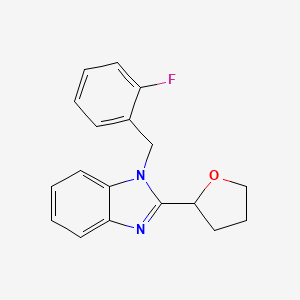
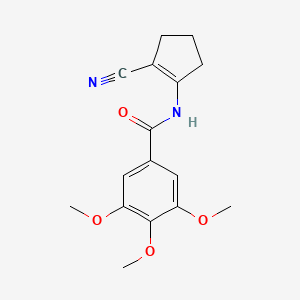
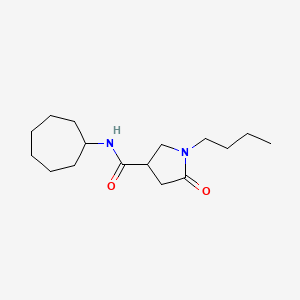
![N-(5-bromopyridin-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B4420439.png)
![(4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone](/img/structure/B4420448.png)
![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4420466.png)
![9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole](/img/structure/B4420472.png)
